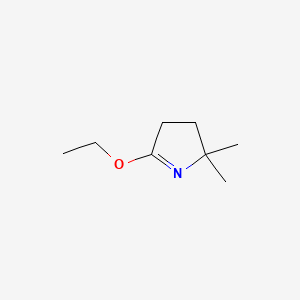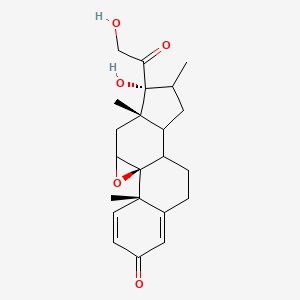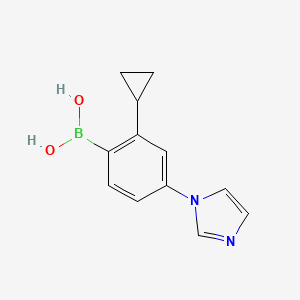
ethyl (R)-4-(1-hydroxyethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ®-4-(1-hydroxyethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a hydroxyethyl substituent at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ®-4-(1-hydroxyethyl)benzoate typically involves the esterification of ®-4-(1-hydroxyethyl)benzoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
(R)-4-(1-hydroxyethyl)benzoic acid+ethanolacid catalystethyl (R)-4-(1-hydroxyethyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of ethyl ®-4-(1-hydroxyethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ®-4-(1-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl ®-4-(1-oxoethyl)benzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl ®-4-(1-hydroxyethyl)benzyl alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Ethyl ®-4-(1-oxoethyl)benzoate
Reduction: Ethyl ®-4-(1-hydroxyethyl)benzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl ®-4-(1-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies related to enzyme-substrate interactions, particularly those involving esterases and hydrolases.
Industry: It is used in the production of specialty chemicals, such as fragrances and flavoring agents, due to its aromatic properties.
Wirkmechanismus
The mechanism of action of ethyl ®-4-(1-hydroxyethyl)benzoate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon enzymatic cleavage. The molecular targets and pathways involved in its action are primarily related to its ability to undergo hydrolysis and subsequent interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl ®-4-(1-hydroxyethyl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the hydroxyethyl group, making it less reactive in certain chemical transformations.
Methyl ®-4-(1-hydroxyethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Ethyl ®-4-(1-hydroxyethyl)benzyl alcohol:
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
ethyl 4-[(1R)-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8,12H,3H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
FENLSHVHNCZLIS-MRVPVSSYSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@@H](C)O |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14074367.png)


![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
![(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14074396.png)

![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14074402.png)




![4-[Methyl(propanoyl)amino]phenyl propanoate](/img/structure/B14074438.png)
